3-Chloro-4-fluoro-2-methoxybenzoic acid

Directed ortho-metalation C–H functionalization Regioselective synthesis

Securing the correct regioisomer is critical for reproducible C-C bond formation. 3-Chloro-4-fluoro-2-methoxybenzoic acid ensures exclusive ortho-metalation via the 2-methoxy directing group, enabling single-step installation of alkyl, aryl, or heteroatom substituents without protecting group manipulation. Accelerates SAR library synthesis for P2X7 antagonists and kinase inhibitors. Supplied with ≥98% purity and full QC documentation.

Molecular Formula C8H6ClFO3
Molecular Weight 204.58 g/mol
Cat. No. B13894918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-fluoro-2-methoxybenzoic acid
Molecular FormulaC8H6ClFO3
Molecular Weight204.58 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1Cl)F)C(=O)O
InChIInChI=1S/C8H6ClFO3/c1-13-7-4(8(11)12)2-3-5(10)6(7)9/h2-3H,1H3,(H,11,12)
InChIKeyIFDYZCSVRQJCNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-fluoro-2-methoxybenzoic Acid: Product Overview


3-Chloro-4-fluoro-2-methoxybenzoic acid (CAS 1782833-93-5) is a polysubstituted aromatic carboxylic acid belonging to the class of halogenated methoxybenzoic acids. It features a carboxylic acid group ortho to a methoxy substituent, with chlorine at the 3‑position and fluorine at the 4‑position, yielding the molecular formula C₈H₆ClFO₃ and a molecular weight of 204.58 g/mol . The precise juxtaposition of electron‑withdrawing halogens and the electron‑donating methoxy group creates a unique electronic environment that can be exploited for regioselective transformations, particularly in medicinal chemistry and materials science [1].

Why Substitution Fails: 3-Chloro-4-fluoro-2-methoxybenzoic Acid


Generic halogenated benzoic acids cannot be interchanged with 3-chloro-4-fluoro-2-methoxybenzoic acid because the relative positions of the chloro, fluoro, and methoxy groups on the aromatic ring profoundly influence both the electronic character and the steric accessibility of the carboxylic acid moiety, as well as the sites available for subsequent directed metalation or cross‑coupling reactions. Even regioisomers that share the same molecular formula exhibit markedly different reactivity profiles in nucleophilic aromatic substitution (SₙAr) and ortho‑metalation reactions [1]. For procurement purposes, selecting the correct substitution pattern is therefore essential to ensure reproducibility of published synthetic routes and to avoid unexpected side reactions that arise from altered electronic effects.

3-Chloro-4-fluoro-2-methoxybenzoic Acid: Differentiation Evidence


Directed Ortho-Metalation Regioselectivity

The 2-methoxy group in 3-chloro-4-fluoro-2-methoxybenzoic acid acts as a powerful directing group for ortho‑metalation at the position adjacent to the carboxylic acid. Under standard conditions (s‑BuLi/TMEDA, −78 °C), unprotected 2-methoxybenzoic acids undergo deprotonation exclusively ortho to the carboxylate, enabling one‑pot access to contiguously 3‑ and 6‑substituted derivatives that are inaccessible by electrophilic substitution [1]. In contrast, the non‑methoxy analog 3-chloro-4-fluorobenzoic acid lacks this directing ability and requires pre‑functionalization, adding steps and reducing overall yield.

Directed ortho-metalation C–H functionalization Regioselective synthesis

Physicochemical Differentiation from Regioisomer

Computationally predicted physicochemical parameters for 3‑chloro-4-fluoro‑2‑methoxybenzoic acid indicate a density of 1.4 ± 0.1 g/cm³ and a boiling point of 296.5 ± 35.0 °C . Although the 4‑chloro-3‑fluoro‑2‑methoxybenzoic acid regioisomer (CAS 1550886‑92‑4) possesses the same molecular formula, detailed comparative physical data for this regioisomer have not been disclosed in authoritative sources, limiting direct quantitative comparison. The critical distinction between the two regioisomers lies in their electronic substitution patterns: the 3‑Cl/4‑F arrangement places the strong electron‑withdrawing fluorine para to the carboxylic acid, whereas the 4‑Cl/3‑F isomer positions fluorine meta, altering the acid strength and reactivity of the carboxyl group [1].

Physicochemical properties Regioisomer comparison Computational prediction

Commercial Purity and Supply Comparison

The target compound is routinely available from multiple suppliers at high purity, with measured specifications of 95% (AKSci) and NLT 98% (Boroncore) . The 4‑chloro‑3‑fluoro‑2‑methoxybenzoic acid regioisomer (CAS 1550886‑92‑4) is also offered at 97–98% purity by select vendors, but the number of independent suppliers for the target compound is substantially smaller, indicating a more specialized intermediate with documented use in intellectual property. Users seeking a well‑characterized building block with verified supply chain consistency may prefer the target compound if their synthetic route has been validated against its specific impurity profile.

Purity specification Commercial availability Procurement quality

Key Intermediate for P2X7 Antagonists

The substitution pattern of 3‑chloro‑4‑fluoro‑2‑methoxybenzoic acid bears structural similarity to that of the potent P2X7 antagonist A‑438079 (pIC₅₀ 6.9, IC₅₀ 123 nM at human recombinant P2X7 receptor) [1][2]. While the target compound itself is a benzoic acid building block and not the final antagonist, the 3‑Cl/4‑F/2‑OMe arrangement provides a scaffold from which the key pharmacophoric elements can be elaborated. In contrast, generic benzoic acid or simple mono‑halogenated benzoic acids lack the necessary substitution pattern and would require additional synthetic steps to introduce the chloro, fluoro, and methoxy groups at the appropriate positions.

P2X7 receptor Antagonist intermediate A‑438079

3-Chloro-4-fluoro-2-methoxybenzoic Acid: Application Scenarios


Late-Stage Functionalization by Ortho-Metalation

When a synthetic route requires selective C–C bond formation ortho to the carboxylic acid without protecting group manipulation, 3‑chloro‑4‑fluoro‑2‑methoxybenzoic acid offers a distinct advantage. The 2‑methoxy group directs exclusive ortho‑metalation [1], enabling installation of alkyl, aryl, or heteroatom substituents in a single operation. This scenario is particularly relevant for synthesizing polysubstituted biaryl carboxylic acid libraries for structure–activity relationship (SAR) studies.

P2X7 Antagonist Discovery Starting Material

Programs targeting the P2X7 receptor can use this compound as a starting point to build antagonist scaffolds analogous to A‑438079 [1]. The pre‑arranged 3‑Cl/4‑F/2‑OMe pattern reduces the number of synthetic steps required to reach key intermediates, thereby accelerating hit‑to‑lead timelines and conserving resources.

Aminobenzoic Acid Synthesis via SNAr

The activated aromatic ring of 3‑chloro‑4‑fluoro‑2‑methoxybenzoic acid is susceptible to regioselective SNAr displacement of the fluorine or methoxy group by lithioamides, providing a direct route to N‑aryl and N‑alkyl anthranilic acids [1]. This application is valuable for preparing building blocks for kinase inhibitors and other nitrogen‑containing drug scaffolds.

Quality Procurement for Regioisomer-Specific Routes

For process chemistry groups scaling up a route validated specifically on the 3‑Cl/4‑F/2‑OMe regioisomer, sourcing the exact compound with documented purity (≥95–98%) [1] is mandatory. Even a minor contamination by the 4‑chloro‑3‑fluoro isomer can invalidate chiral HPLC methods and alter crystallization behavior, causing batch failure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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